
N-(tert-butyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)ethanesulfonamide is a chemical compound with the molecular formula C6H15NO2S. It is known for its unique structural properties and is widely used in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)ethanesulfonamide typically involves the reaction of ethanesulfonyl chloride with tert-butylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as column chromatography may be employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(tert-butyl)ethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of N-(tert-butyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate enzymatic activities and other biochemical processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: Similar in structure but with a methyl group instead of an ethyl group.
Benzenesulfonamide: Contains a benzene ring instead of an ethyl group.
Tosylamide: A derivative of benzenesulfonamide with a toluene group.
Uniqueness
N-(tert-butyl)ethanesulfonamide is unique due to its tert-butyl group, which imparts specific steric and electronic properties. This makes it distinct in terms of reactivity and interaction with other molecules compared to its analogs.
Properties
CAS No. |
89556-99-0 |
|---|---|
Molecular Formula |
C6H15NO2S |
Molecular Weight |
165.26 g/mol |
IUPAC Name |
N-tert-butylethanesulfonamide |
InChI |
InChI=1S/C6H15NO2S/c1-5-10(8,9)7-6(2,3)4/h7H,5H2,1-4H3 |
InChI Key |
RWGDUNGZBOXVSB-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thieno[2,3-d]pyrimidin-4-amine, N-(1-methylethyl)-](/img/structure/B8785729.png)
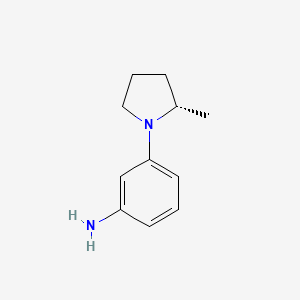
![4-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B8785748.png)
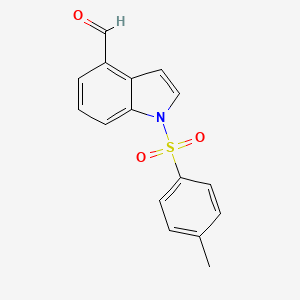
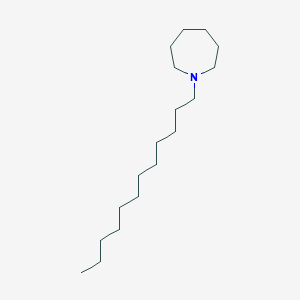
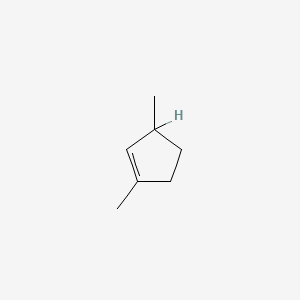
![(4-(3-chloropyrazin-2-yloxy)phenyl)(1H-benzo[d]imidazol-2-yl)methanone](/img/structure/B8785770.png)
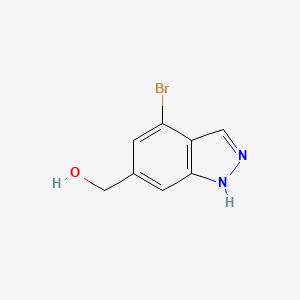
![1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 6-oxo-7-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B8785781.png)
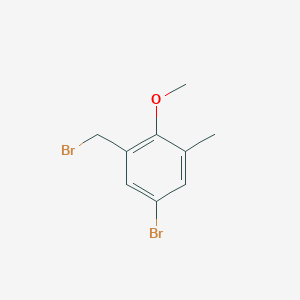
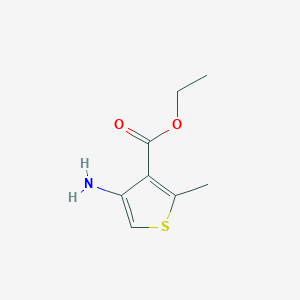
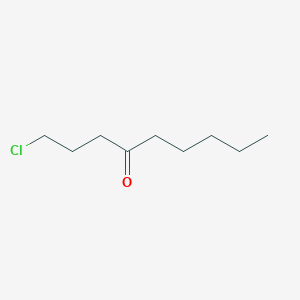
![2,5,7-Trimethylpyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B8785821.png)

